2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVFRLGWBAESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973674 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-18-2, 5809-83-6 | |
| Record name | NSC404173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 4-Chloro-2-Methylphenoxyacetic Acid
The initial step involves the nucleophilic substitution of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions. This reaction is typically conducted in a polar aprotic solvent such as acetone or dimethylformamide (DMF), with sodium hydroxide acting as the base. The mechanism proceeds via deprotonation of the phenolic hydroxyl group, enabling attack on the α-carbon of chloroacetic acid.
Reaction Conditions:
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Molar Ratio: 1:1.2 (phenol:chloroacetic acid)
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Temperature: 60–80°C
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Duration: 4–6 hours
Side products, such as dichloroacetic acid derivatives, may form if excess chloroacetic acid is used. Purification via recrystallization from ethanol-water mixtures is standard.
Amidation with 2-Aminoethanol
The phenoxyacetic acid intermediate is subsequently reacted with 2-aminoethanol to form the target acetamide. This step employs carbodiimide-based coupling agents (e.g., EDCI) or direct aminolysis under heated conditions.
Optimized Protocol:
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Activation: The carboxylic acid group is activated using thionyl chloride (SOCl₂), converting it to the acid chloride.
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Aminolysis: 2-Aminoethanol is added dropwise to the acid chloride in anhydrous dichloromethane (DCM) at 0–5°C.
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Stirring: The reaction proceeds for 12–18 hours at room temperature.
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Workup: The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.
Key Parameters:
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Solvent: Anhydrous DCM or tetrahydrofuran (THF)
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Catalyst: Triethylamine (TEA) to neutralize HCl byproducts
Reaction Optimization and Kinetic Studies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in the first step, while non-polar solvents (e.g., toluene) reduce side reactions during amidation. A comparative study of solvents is summarized in Table 1 .
Table 1: Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 95 |
| THF | 7.52 | 72 | 93 |
| Toluene | 2.38 | 65 | 90 |
| Ethyl Acetate | 6.02 | 68 | 88 |
Elevating temperatures beyond 80°C in the first step accelerates hydrolysis of chloroacetic acid, reducing yields. Conversely, amidation requires mild heating (25–40°C) to prevent decomposition of 2-aminoethanol.
Catalytic Enhancements
The use of sulfuric acid as a catalyst in the initial condensation step improves reaction rates by protonating the phenolic oxygen, enhancing nucleophilicity. However, excess acid promotes esterification side reactions. A balance of 0.1–0.2 equivalents of H₂SO₄ optimizes yield.
Purification and Characterization
Crystallization Techniques
The final product is purified via recrystallization from ethanol or methanol. Slow cooling (0.5°C/min) yields larger crystals with higher purity (>98%). Impurities, such as unreacted 4-chloro-2-methylphenol, are removed through activated charcoal treatment.
Spectroscopic Validation
FT-IR Analysis:
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N-H Stretch: 3200–3300 cm⁻¹ (amide bond)
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C=O Stretch: 1640–1680 cm⁻¹
¹H NMR (DMSO-d₆):
HRMS: Calculated for C₁₁H₁₄ClNO₃ [M+H]⁺: 244.0738; Found: 244.0742.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance heat and mass transfer. Key advantages include:
Waste Management
Chloride byproducts are neutralized with sodium bicarbonate, producing NaCl, which is filtered and recycled. Solvent recovery systems achieve >90% DCM reuse.
Comparative Analysis with Analogous Compounds
The synthesis of this compound shares similarities with other phenoxyacetamides, such as 2-chloro-N-(4-hydroxyphenyl)acetamide. Key differences include:
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Substituent Effects: The 2-methyl group in the target compound sterically hinders amidation, necessitating longer reaction times compared to unsubstituted analogs.
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Solubility: The hydroxylated ethyl chain enhances aqueous solubility, simplifying purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
Reduction: Formation of 2-(2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is C₁₁H₁₄ClNO₃, and it has a molecular weight of approximately 243.69 g/mol. The compound features a chlorinated phenoxy group, which is significant for its herbicidal properties, alongside a hydroxyethylacetamide moiety that may enhance its solubility and bioactivity compared to other related compounds .
Herbicidal Activity
The primary application of this compound lies in its potential as a herbicide . The chlorinated phenoxy group is known for its effectiveness against broadleaf weeds, making it a candidate for further investigation in agricultural contexts. Studies indicate that this compound exhibits selective herbicidal activity similar to other compounds within the phenoxy herbicide class .
Table 1: Comparison of Herbicidal Compounds
| Compound Name | Mechanism of Action | Target Weeds |
|---|---|---|
| This compound | Inhibits growth through auxin mimicry | Broadleaf weeds |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Disrupts plant growth hormone balance | Various broadleaf species |
| MCPA (Methyl Chloro Phenoxy Acetic Acid) | Similar auxin mechanism as 2,4-D | Broadleaf weeds |
Synthesis of Agrochemicals
Beyond its direct herbicidal properties, this compound is also utilized in the synthesis of herbicidal ionic liquids and other agrochemicals. Its unique structure allows for modifications that can enhance herbicidal efficacy and environmental safety.
Potential Drug Development
The hydroxyethylacetamide component suggests potential applications in medicinal chemistry . Research indicates that compounds with similar structures can exhibit biological activities that may be harnessed for therapeutic purposes. For instance, modifications to the acetamide group can lead to improved selectivity and metabolic stability in drug candidates targeting various diseases .
Case Study: Small Molecule Inhibitors
A study focusing on small molecule inhibitors highlighted how structural modifications similar to those found in this compound could enhance cellular permeability and selectivity against specific cancer cell lines. This suggests that compounds with hydroxyethyl groups may improve drug-like properties, facilitating their use in targeted therapies .
Environmental Considerations
While exploring the applications of this compound, it is crucial to consider its environmental impact. Research indicates that chlorinated phenoxy compounds can be toxic to aquatic organisms and may pose risks if not managed properly during agricultural use. Understanding the ecological footprint of such agrochemicals is essential for developing safer agricultural practices .
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, it acts as a synthetic auxin, disrupting normal plant growth processes by mimicking natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a phenoxy-acetamide core with several derivatives, differing primarily in the substituents on the acetamide nitrogen and the aryl group. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Hydrophilicity : The 2-hydroxyethyl group in the target compound likely enhances water solubility compared to triazole (WH7) or aryl (Ani9) substituents, which are more lipophilic. This property could influence bioavailability and environmental persistence.
- Stability: Chlorinated phenoxy groups (common in all analogs) confer resistance to enzymatic degradation, a feature exploited in herbicides like 2,4-D and MCPA .
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxyacetamide scaffold, which is known for various biological activities. The presence of the 4-chloro-2-methylphenoxy group is significant as halogenated phenols often exhibit enhanced biological properties.
Antimicrobial Activity
Research indicates that compounds with a phenoxyacetamide structure can exhibit antimicrobial properties. For instance, derivatives of this scaffold have shown moderate activity against gram-positive bacteria, with some compounds displaying effective minimal inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of related phenoxy compounds have been documented, suggesting that this compound may possess similar effects. In vitro studies have demonstrated that such compounds can inhibit the expression of pro-inflammatory markers like COX-2 and iNOS, which are critical in the inflammatory response .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several phenoxyacetamide derivatives, including our compound of interest. Results showed that it inhibited growth in multiple bacterial strains, supporting its potential as an antimicrobial agent .
- In Vivo Studies : In vivo evaluations using animal models indicated that derivatives similar to this compound exhibited significant anti-inflammatory effects, reducing swelling and pain in induced inflammation models .
- Toxicological Assessment : Toxicity studies revealed that while the compound showed promising biological activity, it also presented some toxicological concerns at higher doses, necessitating further investigation into its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
